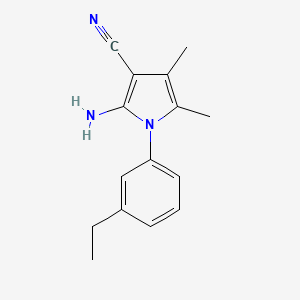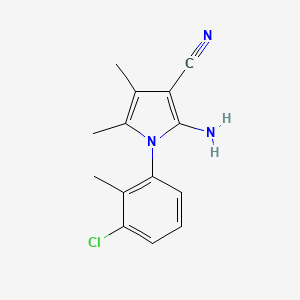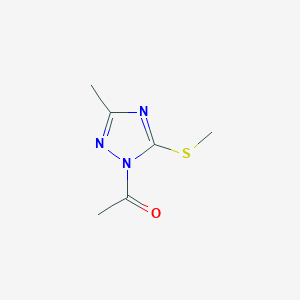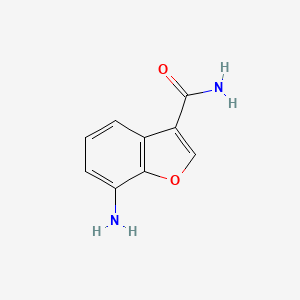![molecular formula C9H6INO2 B12869568 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of iodine in the structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone typically involves the iodination of benzo[d]oxazole derivatives. One common method includes the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form benzo[d]oxazole. The iodination of benzo[d]oxazole can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Análisis De Reacciones Químicas
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-Iodobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The presence of the iodine atom allows for unique interactions with biological molecules, potentially leading to the inhibition of certain enzymes or pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(6-Iodobenzo[d]oxazol-2-yl)ethanone can be compared with other oxazole derivatives such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the iodine atom, making it less reactive in certain chemical reactions.
2-Acetyl oxazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H6INO2 |
|---|---|
Peso molecular |
287.05 g/mol |
Nombre IUPAC |
1-(6-iodo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6INO2/c1-5(12)9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,1H3 |
Clave InChI |
GXHFHSKEEPJGTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)


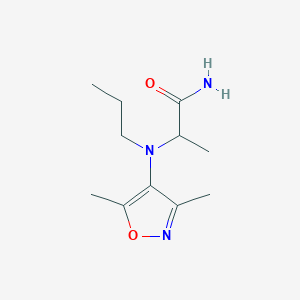
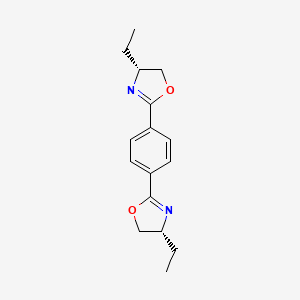
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
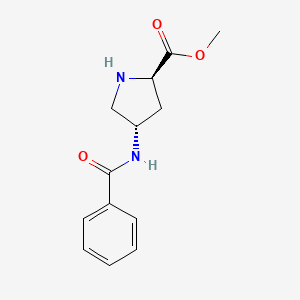
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
